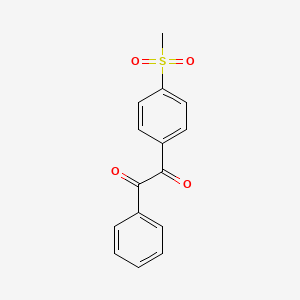

1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione

Description

1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione is a diketone compound characterized by two phenyl groups substituted with a methylsulfonyl (-SO₂CH₃) moiety on the para position of one phenyl ring. The methylsulfonyl group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. Such compounds are frequently employed as intermediates in organic synthesis, catalysts, or precursors for pharmaceuticals due to their ability to participate in condensation, cyclization, and cross-coupling reactions .

Properties

IUPAC Name |

1-(4-methylsulfonylphenyl)-2-phenylethane-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4S/c1-20(18,19)13-9-7-12(8-10-13)15(17)14(16)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJECBBUZNVRUHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468229 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54945-18-5 | |

| Record name | 1-[4-(Methanesulfonyl)phenyl]-2-phenylethane-1,2-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Acylation to Form 1-[4-(Methylthio)phenyl]-2-phenylethanone (Intermediate)

The initial key step involves the Friedel-Crafts acylation of thioanisole (4-methylthiophenyl) with phenylacetyl chloride to yield 1-[4-(methylthio)phenyl]-2-phenylethanone, an important intermediate.

- Reagents and Conditions:

- Phenylacetyl chloride (4 ml, 30.2 mmol)

- Anhydrous aluminum chloride (4.2 g, 31.6 mmol)

- Dry dichloromethane (50 ml)

- Argon atmosphere, 0 °C initially, then room temperature overnight

- Slow addition of thioanisole (3 ml, 24 mmol) over 15 minutes

- Procedure:

- Phenylacetyl chloride is added to AlCl3 suspension in DCM at 0 °C.

- After 30 minutes stirring, thioanisole is added slowly.

- The mixture is stirred at 0 °C for 2 hours, then at room temperature overnight.

- The reaction mixture is quenched with crushed ice, extracted with DCM, washed, dried, and the product recrystallized from ethanol.

- Yield and Characterization:

Oxidation of the Methylthio Group and Introduction of the 1,2-Diketone Functionality

The next critical step is the oxidation of the methylthio group to the methylsulfonyl group and the formation of the 1,2-dione moiety on the ethanone side chain.

-

- The oxidation of the ethanone side chain to a 1,2-diketone is achieved using selenium dioxide (SeO2) in a dioxane-water mixture under reflux.

- Conditions: Reflux in dioxane-water, selenium dioxide (2.5 g, 22.5 mmol) for oxidation of 1-[4-(methylthio)phenyl]-2-phenylethanone.

- Yield: Approximately 92% for the diketone product.

- This step converts the methylthio-substituted ethanone to 1-[4-(methylthio)phenyl]-2-phenylethane-1,2-dione, which can then be further oxidized to the methylsulfonyl derivative.

Direct Synthesis of 4-Methylthioacetophenone Intermediate

An alternative preparative step involves the synthesis of 4-methylthioacetophenone from thioanisole and acetyl chloride under catalytic conditions.

- Reagents and Conditions:

- Thioanisole and acetyl chloride in molar ratios of 1:0.5 to 1:2

- Catalysts in molar ratios of thioanisole to catalyst 1:1.1 to 3 (preferably 1.1 to 2.5)

- Solvents: Dichloromethane, chloroform, or carbon disulfide

- Temperature: 0–20 °C during addition, then warmed to room temperature (10–30 °C) for 10–20 hours

- Workup:

- After reaction, acidification to pH 1–3 with concentrated HCl

- Extraction with dichloromethane, washing with water and brine

- Recrystallization from petroleum ether and ethyl acetate mixture

- Outcome:

Summary Table of Preparation Steps

| Step | Starting Material(s) | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Thioanisole + Phenylacetyl chloride | AlCl3, DCM, 0 °C to RT, argon atmosphere | 1-[4-(Methylthio)phenyl]-2-phenylethanone | 75 | Friedel-Crafts acylation |

| 2 | 1-[4-(Methylthio)phenyl]-2-phenylethanone | SeO2, dioxane-water, reflux | 1-[4-(Methylthio)phenyl]-2-phenylethane-1,2-dione | 92 | Oxidation to 1,2-diketone |

| 3 | 1-[4-(Methylthio)phenyl]-2-phenylethane-1,2-dione | Oxone, THF-water | This compound | ~67 | Oxidation of methylthio to methylsulfonyl |

Detailed Research Findings and Analysis

The Friedel-Crafts acylation step is critical for introducing the phenylethanone moiety onto the methylthio-substituted phenyl ring. The use of anhydrous aluminum chloride as a Lewis acid catalyst in dry dichloromethane under inert atmosphere ensures high selectivity and yield.

Selenium dioxide oxidation is a classical method for converting methyl ketones to 1,2-diketones. The reaction proceeds efficiently in a dioxane-water solvent system under reflux, providing high yields of the diketone intermediate.

The oxidation of the methylthio group to the methylsulfonyl group is typically achieved using oxone, a mild and selective oxidant, in a THF-water mixture. This step is essential to obtain the final compound with the methylsulfonyl substituent, which is crucial for its biological activity.

Alternative synthetic routes involve direct acylation of thioanisole with acetyl chloride under catalytic conditions to form 4-methylthioacetophenone, which can be further elaborated to the target compound. This method avoids the use of more hazardous reagents and allows for industrial scalability.

Purification steps commonly involve extraction with organic solvents (dichloromethane), washing with water and brine, drying over anhydrous magnesium sulfate, and recrystallization from suitable solvent mixtures (ethanol, petroleum ether/ethyl acetate) to obtain pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalytic hydrogenation or metal hydrides.

Substitution: Halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Corresponding alcohols.

Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione has been investigated for its potential therapeutic properties. Its structural characteristics suggest that it may exhibit significant biological activity.

- Antioxidant Activity : Research indicates that compounds with similar structures can act as antioxidants, potentially protecting cells from oxidative stress. This property is crucial in developing treatments for diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications, leading to derivatives with enhanced biological activities.

- Synthetic Pathways : The compound can be synthesized through various methodologies involving sulfonylation reactions and subsequent acylation steps. These reactions are crucial for developing new pharmaceuticals and agrochemicals .

Material Science

In material science, this compound has potential applications in creating organic materials with specific electronic properties.

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their mechanical and thermal properties. Its sulfonyl group may improve the solubility and processability of polymers, making it valuable in developing advanced materials .

Case Study 1: Antioxidant Properties

A study conducted on similar compounds demonstrated significant antioxidant activity through radical scavenging assays. The results indicated that modifications to the methylsulfonyl group could enhance activity, suggesting that this compound could be optimized for better efficacy .

Case Study 2: Synthesis of Derivatives

In a synthetic chemistry laboratory, researchers successfully used this compound as a starting material to produce various derivatives. These derivatives exhibited improved bioactivity against specific cancer cell lines, highlighting the compound's utility in drug development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. By selectively inhibiting COX-2, it reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. The molecular targets include the active site of the COX-2 enzyme, where it binds and prevents the conversion of arachidonic acid to prostaglandins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on structural analogs.

Electronic and Steric Effects

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound enhances electrophilicity at the diketone core compared to electron-donating groups (e.g., -OCH₃ in , -N(CH₃)₂ in ). This increases reactivity toward nucleophilic additions or cyclizations.

Biological Activity

1-(4-(Methylsulfonyl)phenyl)-2-phenylethane-1,2-dione is a compound of significant interest in pharmacology due to its biological activity, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C15H12O4S

- Molecular Weight : Approximately 288.32 g/mol

- Physical Appearance : Yellow solid with notable stability under standard conditions

The compound features a methylsulfonyl group attached to a phenyl ring and a phenylethane-1,2-dione moiety, which contributes to its unique reactivity and biological profile.

This compound primarily acts as a COX-2 inhibitor , targeting the arachidonic acid pathway involved in inflammation. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain.

Key Mechanisms:

- Enzyme Inhibition : Binds to the active site of COX-2, preventing substrate access.

- Cellular Effects : Modulates signaling pathways that influence cell proliferation and apoptosis in various cancer cell lines .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Its ability to inhibit COX-2 makes it a candidate for developing anti-inflammatory drugs. In vitro studies have demonstrated its efficacy in reducing inflammation markers in various cell types .

Anticancer Activity

The compound has shown promise in inhibiting the proliferation of cancer cells. In laboratory studies, it induced apoptosis and cell cycle arrest in several cancer cell lines, including those resistant to conventional therapies . Notably, it has been evaluated against human tumor cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Pharmacokinetics and Dosage Effects

Pharmacokinetic studies suggest that the compound remains stable under physiological conditions but may degrade over time. Dosage effects indicate that lower doses can provide therapeutic benefits without significant toxicity to normal cells. Further research is needed to establish optimal dosing regimens for clinical applications.

Comparison with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Methylsulfonylacetophenone | C9H10O3S | Simpler structure; lacks second phenyl group |

| Benzophenone | C13H10O | Does not contain sulfonyl; lacks biological activity |

| 1,3-Diphenylpropane-1,2-dione | C15H12O3 | Similar diketone structure but without sulfonyl functionality |

The presence of the methylsulfonyl group significantly enhances its reactivity and biological profile compared to these compounds.

Q & A

Q. How to address discrepancies in reported catalytic activity of metal complexes with this ligand?

- Root Cause Analysis :

- Compare coordination modes (monodentate vs. bidentate) via EXAFS or single-crystal XRD.

- Assess metal-ligand stoichiometry (Job’s plot) and pH-dependent speciation .

- Resolution : If conflicting data arise (e.g., Cu(II) vs. Fe(III) complexes), attribute differences to redox activity or Lewis acidity of the metal center .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.